molecular formula C25H19ClN2O4 B2481806 methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate CAS No. 380476-40-4

methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate

Cat. No.: B2481806
CAS No.: 380476-40-4
M. Wt: 446.89
InChI Key: GDSKFLSEHYLZBP-UHFFFAOYSA-N
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Description

Methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, a cyanoprop-2-enamido group, and a 4-chlorophenylmethoxy group, making it a molecule of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and esterification reactionsThe final step involves the esterification of the resulting intermediate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-31-25(30)22-7-2-3-8-23(22)28-24(29)19(15-27)13-18-5-4-6-21(14-18)32-16-17-9-11-20(26)12-10-17/h2-14H,16H2,1H3,(H,28,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKFLSEHYLZBP-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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